molecular formula C16H20N2O4 B1276681 Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid CAS No. 269726-80-9

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Cat. No. B1276681
CAS RN: 269726-80-9
M. Wt: 304.34 g/mol
InChI Key: HBMUTHPYXNFHBB-CYBMUJFWSA-N
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Description

Synthesis Analysis

The synthesis of Boc-protected amino acids is a critical step in the preparation of various pharmaceutical compounds. In the context of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, although not directly mentioned, similar compounds have been synthesized using efficient methodologies. For instance, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid involved a Suzuki coupling followed by asymmetric homogeneous hydrogenation . Another related compound, 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid, was synthesized from L-methionine through a multi-step process that included protection, reduction, hydroxyl derivation, cyclization, ring opening, and oxidation . These methods highlight the complexity and the precision required in the synthesis of Boc-protected amino acids.

Molecular Structure Analysis

The molecular structure of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is not directly analyzed in the provided papers. However, the structure of similar Boc-protected amino acids typically includes a tert-butoxycarbonyl (Boc) group used to protect the amino functionality during synthesis. The presence of aromatic rings, such as the 2-cyano-phenyl group, can influence the molecule's reactivity and interaction with other compounds .

Chemical Reactions Analysis

The chemical reactions involving Boc-protected amino acids are diverse and can be tailored to produce a wide range of products. Tert-butyl fluorocarbonate (Boc-F) is used for the synthesis of tert-butyl esters of N-protected amino acids, which proceeds at room temperature under mild conditions . This reaction is essential for the protection of amino acids during peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are crucial for their practical application. The solubility of a related compound, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, was measured in various solvents, and it was found that solubility increases with temperature . Thermodynamic models, such as the modified Apelblat equation, were used to correlate the solubility data, providing insights into the compound's behavior in different solvent systems .

Scientific Research Applications

Synthesis and Chemical Properties

  • Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid has been synthesized from L-methionine, illustrating its potential for the development of novel amino acid derivatives (Pan et al., 2015).
  • The compound's solubility in various solvents has been studied, providing valuable data for its use in chemical processes (Fan et al., 2016).

Catalysis and Peptide Synthesis

  • This compound is significant in peptide synthesis due to its resistance to racemization, important for the stability of N-Boc amino acids during peptide synthesis (Heydari et al., 2007).
  • It plays a role in the modular catalytic synthesis of biologically active compounds, showcasing its utility in medicinal chemistry (Marques & Burke, 2016).

Pharmaceutical and Biological Applications

  • Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is used in the synthesis of compounds with potential pharmacological applications, such as inhibitors for human carbonic anhydrase isoforms (Ceruso et al., 2014).
  • Its derivatives have been explored for their potential in creating new classes of compounds with varied biological activities (Ferrini et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Future research could involve studying the reactivity of “Boc-®-3-Amino-4-(2-cyano-phenyl)-butyric acid” under various conditions, or exploring its potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

(3R)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMUTHPYXNFHBB-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150761
Record name (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

CAS RN

269726-80-9
Record name (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269726-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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